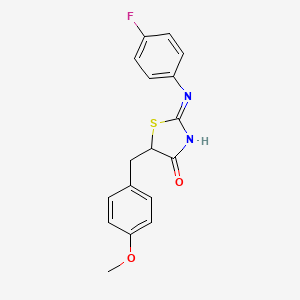

(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-22-14-8-2-11(3-9-14)10-15-16(21)20-17(23-15)19-13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTRNRAGXWYDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326833 | |

| Record name | 2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301174-61-8 | |

| Record name | 2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one typically involves the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the thiazolidinone ring structure. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving thiazolidinone derivatives and various aryl aldehydes. The structural characteristics of thiazolidin-4-one derivatives, including the presence of fluorine and methoxy substituents, play a crucial role in determining their biological activity. The synthesis typically involves:

- Reagents : A mixture of thiazolidinone derivatives and aryl aldehydes.

- Conditions : Reflux in solvents such as ethanol or dimethylformamide.

- Yield : The synthesis often yields compounds with good purity and crystalline forms, facilitating further biological testing.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including (E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one. The compound has shown promising results against various cancer cell lines:

- In vitro Studies : Research indicates that thiazolidinone derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent anti-proliferative effects. For instance, derivatives with similar structures have demonstrated IC50 values as low as 0.24 µM against HepG2 liver cancer cells .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly against cathepsin C, which is implicated in inflammatory conditions. Studies indicate that modifications to the thiazolidinone scaffold can enhance inhibitory activity, with some derivatives showing IC50 values in the nanomolar range .

Case Studies and Research Findings

- Antitumor Activity : A study reported that derivatives of thiazolidin-4-one exhibited more than 15-fold potency compared to cisplatin in inhibiting cancer cell proliferation . This suggests that this compound could be a lead compound for developing new anticancer agents.

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways related to cell proliferation .

- Structure-Activity Relationship (SAR) : Research emphasizes the importance of substituents on the phenyl rings in enhancing biological activity. For example, electron-donating groups like methoxy enhance potency against certain cancer cell lines .

Mechanism of Action

The mechanism of action of (E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Table 1: Substituent and Configuration Comparison

- Stereochemistry: The target compound’s (E)-imino configuration contrasts with the (Z)-isomer in , which exhibits a lower melting point (122–123°C vs. unconfirmed for the target), suggesting that stereochemistry influences crystallinity and stability .

Pharmacokinetic and Toxicity Considerations

- Toxicity : Fluorine substituents generally reduce toxicity by stabilizing metabolic intermediates, as seen in MHPT’s in vivo safety profile .

Biological Activity

(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this specific compound, summarizing findings from various studies, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Overview of Thiazolidin-4-Ones

Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. These compounds have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases. The structure-activity relationship (SAR) of thiazolidin-4-ones indicates that modifications to the substituents can significantly influence their biological properties .

Antimicrobial Activity

Research has demonstrated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, studies have reported that certain thiazolidin-4-one compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| This compound | Pseudomonas aeruginosa | 0.8 µg/mL |

The compound this compound has shown promising results in inhibiting Pseudomonas aeruginosa with an MIC of 0.8 µg/mL .

Anticancer Activity

Thiazolidin-4-one derivatives have also been investigated for their anticancer properties. Several studies highlighted their ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and disruption of cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study, this compound exhibited cytotoxic effects against multiple cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 12.7 |

| K562 | 8.5 |

| MDA-MB-361 | 15.1 |

These values indicate that the compound is more potent than some standard chemotherapeutic agents, suggesting its potential as an effective anticancer drug .

Anti-inflammatory and Other Activities

The anti-inflammatory properties of thiazolidin-4-one derivatives are also noteworthy. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against Gram-positive and negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

| Antioxidant | Exhibits moderate antioxidant activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step process:

- Step 1: Condensation of 4-fluoroaniline with a thiazolidinone precursor (e.g., mercaptoacetic acid and a ketone intermediate) to form the imine linkage.

- Step 2: Introduction of the 4-methoxybenzyl group via nucleophilic substitution or Knoevenagel condensation.

- Optimization:

- Solvents: Ethanol or DMSO for polar intermediates; dichloromethane for non-polar steps .

- Catalysts: Piperidine or glacial acetic acid for imine formation; Lewis acids (e.g., ZnCl₂) for cyclization .

- Monitoring: TLC (silica gel, hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water) to track reaction progress and purity .

Basic: How can the (E)-configuration of the imine group and thiazolidinone core be confirmed?

Answer:

Use a combination of spectroscopic and computational methods:

- NMR:

- X-ray crystallography: Resolve the crystal structure to unambiguously confirm stereochemistry .

- DFT calculations: Compare experimental IR/UV-Vis spectra with computed vibrational/electronic transitions for validation .

Basic: What in vitro assays are suitable for initial screening of anticancer activity?

Answer:

- Cell viability assays: MTT or SRB assays using cancer cell lines (e.g., glioblastoma U87MG, rhabdomyosarcoma RD) with IC₅₀ determination .

- Selectivity: Include non-cancerous cell lines (e.g., HEK293) to assess toxicity .

- Mechanistic indicators:

Advanced: How to resolve contradictions in reported biological activity across studies (e.g., moderate vs. potent IC₅₀)?

Answer:

- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Structural analogs: Compare activity of derivatives (e.g., methoxy vs. nitro substituents) to identify critical pharmacophores .

- Solubility adjustments: Use DMSO concentrations ≤0.1% to avoid solvent interference .

- Orthogonal validation: Confirm results with alternative assays (e.g., clonogenic survival alongside MTT) .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing anticancer potency?

Answer:

- Substituent variation:

- Computational tools:

Advanced: What mechanistic studies elucidate the compound’s microtubule-depolymerizing activity?

Answer:

- Immunofluorescence microscopy: Visualize microtubule disruption in treated cells (e.g., loss of α/β-tubulin network) .

- Western blotting: Quantify acetylated tubulin (marker of stabilized microtubules) post-treatment .

- Competitive binding assays: Use colchicine as a competitor in radiolabeled tubulin binding studies .

Advanced: How to evaluate pharmacokinetics and toxicity in preclinical models?

Answer:

- In vivo xenografts: Administer 10–50 mg/kg (i.p. or oral) in immunodeficient mice bearing RD or SJ-RH30 tumors; monitor tumor volume and body weight .

- ADMET profiling:

Advanced: How can computational methods identify novel targets or derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.